molecular formula C21H17Cl2N3O3S B2450671 (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione CAS No. 941966-01-4

(5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione

Cat. No.: B2450671
CAS No.: 941966-01-4
M. Wt: 462.35
InChI Key: ULLOFCAGBIMSMH-UHFFFAOYSA-N
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Description

The compound (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione is a complex organic molecule that features a combination of furan, piperazine, and methanethione groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor.

    Introduction of the 2,4-dichlorophenyl group: This step might involve a Friedel-Crafts acylation reaction.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.

    Incorporation of the nitrophenyl group: This step might involve nitration reactions.

    Formation of the methanethione group: This can be achieved through thiolation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methanethione group.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation products: Oxidized derivatives of the furan ring or methanethione group.

    Reduction products: Amino derivatives from the reduction of the nitro group.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biochemical Studies: Used in studies to understand its interaction with biological molecules.

Medicine

    Therapeutic Agents: Potential use in the development of new therapeutic agents for various diseases.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (5-(2,4-Dichlorophenyl)furan-2-yl)(4-phenylpiperazin-1-yl)methanethione
  • (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-methylphenyl)piperazin-1-yl)methanethione

Uniqueness

The presence of the nitrophenyl group in (5-(2,4-Dichlorophenyl)furan-2-yl)(4-(2-nitrophenyl)piperazin-1-yl)methanethione distinguishes it from similar compounds, potentially imparting unique chemical and biological properties. This could affect its reactivity, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

[5-(2,4-dichlorophenyl)furan-2-yl]-[4-(2-nitrophenyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N3O3S/c22-14-5-6-15(16(23)13-14)19-7-8-20(29-19)21(30)25-11-9-24(10-12-25)17-3-1-2-4-18(17)26(27)28/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLOFCAGBIMSMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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